molecular formula C6H3BrCl2FN B1503529 2-Bromo-3,5-dichloro-4-fluoroaniline CAS No. 1092350-32-7

2-Bromo-3,5-dichloro-4-fluoroaniline

Cat. No.: B1503529
CAS No.: 1092350-32-7
M. Wt: 258.9 g/mol
InChI Key: DNENFPKVWBEPBD-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloro-4-fluoroaniline (C₆H₃BrCl₂FN) is a halogenated aniline derivative featuring bromine, chlorine, and fluorine substituents on the aromatic ring. This compound is of significant interest in organic synthesis, particularly as a precursor in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern (halogens at positions 2, 3, 4, and 5) confers distinct electronic and steric properties, influencing reactivity and interactions in downstream applications.

Properties

IUPAC Name

2-bromo-3,5-dichloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2FN/c7-4-3(11)1-2(8)6(10)5(4)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNENFPKVWBEPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674245
Record name 2-Bromo-3,5-dichloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092350-32-7
Record name 2-Bromo-3,5-dichloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dichloro-4-fluoroaniline typically involves halogenation reactions. One common method is the bromination of 3,5-dichloro-4-fluoroaniline using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation reactions but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dichloro-4-fluoroaniline can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The halogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amino group.

  • Amines: Resulting from the reduction of the nitro group.

  • Substituted Benzene Derivatives: Resulting from substitution reactions at the halogenated positions.

Scientific Research Applications

2-Bromo-3,5-dichloro-4-fluoroaniline is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of bioactive compounds.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3,5-dichloro-4-fluoroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-Bromo-3,5-difluoroaniline (CAS: 500357-40-4)

Structural Differences :

  • Substitution pattern: Bromine at position 4, fluorine at positions 3 and 5 (vs. bromine at 2, chlorine at 3/5, fluorine at 4 in the target compound).
  • Molecular formula: C₆H₄BrF₂N (vs. C₆H₃BrCl₂FN).

Physical Properties :

  • Purity: Available at 100% concentration .

Applications: Primarily used as an intermediate in specialty chemical synthesis.

3,5-Dichloro-4-fluoroaniline

Structural Differences :

  • Substitution pattern: Chlorine at positions 3 and 5, fluorine at position 4 (vs. bromine at 2, chlorine at 3/5, fluorine at 4).
  • Molecular formula: C₆H₄Cl₂FN (vs. C₆H₃BrCl₂FN).

Physical Properties :

  • Melting point: 80–82°C .
  • Solubility: High solubility in ethanol, methanol, and dichloromethane .

Reactivity: The absence of bromine reduces molecular weight (212.01 g/mol vs.

Applications : Used in agrochemical intermediates due to its balanced halogenation profile .

4-Bromo-3,5-difluoro-2-iodoaniline (CAS: 1467060-36-1)

Structural Differences :

  • Substitution pattern: Bromine at 4, fluorine at 3/5, iodine at 2 (vs. bromine at 2, chlorine at 3/5, fluorine at 4).
  • Molecular formula: C₆H₃BrF₂IN (molecular weight: 333.9 g/mol) .

Physical Properties :

  • Higher molecular weight due to iodine substitution, likely reducing solubility in polar solvents compared to the target compound.

2-Bromo-3,5-dimethoxyaniline

Structural Differences :

  • Substitution pattern: Bromine at 2, methoxy groups at 3 and 5 (vs. halogens at 2, 3, 4, and 5).
  • Molecular formula: C₈H₁₀BrNO₂.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features Applications
2-Bromo-3,5-dichloro-4-fluoroaniline C₆H₃BrCl₂FN ~280–300 (estimated) N/A High steric hindrance, halogen diversity Pharmaceuticals, agrochemicals
4-Bromo-3,5-difluoroaniline C₆H₄BrF₂N ~226.99 N/A Planar reactivity, lower steric bulk Specialty intermediates
3,5-Dichloro-4-fluoroaniline C₆H₄Cl₂FN 212.01 80–82 Balanced halogenation Agrochemical precursors
4-Bromo-3,5-difluoro-2-iodoaniline C₆H₃BrF₂IN 333.9 N/A Iodine-mediated coupling Radiolabeling, imaging agents
2-Bromo-3,5-dimethoxyaniline C₈H₁₀BrNO₂ ~232.08 N/A Explosive under heat/impact Explosives research

Biological Activity

2-Bromo-3,5-dichloro-4-fluoroaniline (C6H3BrCl2FN) is a halogenated aniline derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by multiple halogen substituents, contributes to its biological activity, making it a compound of interest for further investigation.

2-Bromo-3,5-dichloro-4-fluoroaniline is an organic compound with the following properties:

PropertyValue
Molecular FormulaC6H3BrCl2FN
Molecular Weight231.45 g/mol
Density1.67 g/mL
Purity≥98.5%

The biological activity of 2-bromo-3,5-dichloro-4-fluoroaniline is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine, chlorine, and fluorine enhances the compound's reactivity and binding affinity. This results in potential inhibition of enzyme activity or modulation of receptor functions, which can lead to various pharmacological effects.

Biological Activity Studies

Recent studies have explored the biological activities associated with 2-bromo-3,5-dichloro-4-fluoroaniline. Key findings include:

  • Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against A2058 human melanoma cells and demonstrated a reduction in cell viability at certain concentrations (IC50 values reported around 40 nM) .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a critical role in cancer progression and metastasis. The inhibition of ATX by 2-bromo-3,5-dichloro-4-fluoroaniline suggests potential therapeutic applications in managing cancer metastasis .
  • Antimicrobial Properties : Preliminary assessments indicate that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to establish its efficacy and mechanism in this context.

Case Studies

Several case studies have highlighted the potential applications of 2-bromo-3,5-dichloro-4-fluoroaniline:

  • Case Study 1 : A study focusing on the synthesis of novel ATX inhibitors derived from halogenated anilines reported that compounds structurally similar to 2-bromo-3,5-dichloro-4-fluoroaniline exhibited improved potency against ATX compared to their non-halogenated counterparts .
  • Case Study 2 : Research investigating the structure-activity relationship (SAR) of halogenated anilines demonstrated that variations in halogen substitution patterns significantly influenced biological activity. The presence of both chlorine and fluorine in 2-bromo-3,5-dichloro-4-fluoroaniline was shown to enhance its inhibitory effects on target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,5-dichloro-4-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,5-dichloro-4-fluoroaniline

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